molecular formula C14H23NO3 B563557 O-Desmethylmetoprolol-d5

O-Desmethylmetoprolol-d5

Cat. No.: B563557
M. Wt: 258.37 g/mol
InChI Key: CUKXSBOAIJILRY-UXCJJYBCSA-N
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Description

Chemical Identity and Nomenclature

O-Desmethyl Metoprolol-d5 possesses a well-defined chemical structure with specific isotopic modifications that enable its use as an analytical standard. The compound carries the Chemical Abstracts Service registry number 1189981-81-4, which distinguishes it from the non-deuterated parent compound. The molecular formula is documented as C14H18D5NO3, reflecting the substitution of five hydrogen atoms with deuterium isotopes.

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions. The official name is designated as 1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. This nomenclature precisely describes the deuterium substitution pattern and the complete chemical structure of the molecule.

Alternative nomenclature systems provide additional identification methods for this compound. The compound is also known by several synonyms including 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5 and (±)-O-Demethylmetoprolol-d5. These alternative names reflect different approaches to describing the same molecular structure and are commonly encountered in various research contexts.

The structural identification data for O-Desmethyl Metoprolol-d5 is summarized in Table 1:

Parameter Value
Chemical Abstracts Service Number 1189981-81-4
Molecular Formula C14H18D5NO3
Molecular Weight 258.37 g/mol
International Union of Pure and Applied Chemistry Name 1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Standard International Chemical Identifier Key CUKXSBOAIJILRY-UXCJJYBCSA-N

The spectroscopic properties of O-Desmethyl Metoprolol-d5 demonstrate characteristic patterns that reflect the deuterium incorporation. The Simplified Molecular Input Line Entry System notation for the compound is documented as [2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C. This notation explicitly indicates the positions of deuterium substitution within the molecular framework.

Role as a Deuterated Metabolite of Metoprolol

O-Desmethyl Metoprolol-d5 serves as a deuterated analog of O-desmethyl metoprolol, which represents a major active metabolite of the beta-1 adrenergic receptor blocker metoprolol. The parent compound metoprolol undergoes extensive biotransformation in human subjects, with approximately 70% of orally administered metoprolol being metabolized by cytochrome P450 2D6. The major oxidative pathways include O-demethylation to O-desmethylmetoprolol and its further oxidation to the corresponding metoprolol phenylacetate, accounting for 65% of the oral dose recovered in urine.

The metabolic pathway leading to O-desmethyl metoprolol formation involves specific enzymatic processes. Research has demonstrated that cytochrome P450 2D6 serves as the primary enzyme responsible for this transformation, although other cytochrome P450 isoforms including 3A4, 2B6, and 2C9 also contribute to metoprolol metabolism. Inhibition studies using human liver microsomes showed that cytochrome P450 2D6 inhibition with quinidine revealed residual activities amounting to 19.0% for O-demethylation, indicating the involvement of additional enzymatic pathways.

The deuterated version maintains the essential structural characteristics of the original metabolite while providing distinct mass spectrometric properties. The incorporation of five deuterium atoms results in a mass shift of approximately 5 atomic mass units compared to the non-deuterated compound. This mass difference enables precise differentiation during analytical procedures and provides enhanced specificity for quantitative measurements.

Pharmacological activity studies have revealed that O-desmethyl metoprolol retains beta-blocking properties, although with reduced potency compared to the parent drug. The metabolite contributes approximately 10% of the total beta-blocking activity of metoprolol, along with the alpha-hydroxy metabolite. This retained activity distinguishes it from other metoprolol metabolites such as the carboxylic acid derivatives, which demonstrate no pharmacological activity.

Significance in Pharmacological and Analytical Research

The analytical applications of O-Desmethyl Metoprolol-d5 extend across multiple research domains, with particular emphasis on liquid chromatography-mass spectrometry methodologies. The compound serves as an internal standard for the quantification of O-desmethyl metoprolol in biological matrices, providing enhanced accuracy and precision for analytical measurements. The deuterium labeling ensures minimal matrix effects while maintaining similar chemical behavior to the target analyte.

Recent methodological developments have demonstrated the effectiveness of O-Desmethyl Metoprolol-d5 in simultaneous determination protocols. A rapid liquid chromatography with tandem mass spectrometry method was established for the simultaneous determination of metoprolol and its two cytochrome P450 2D6-derived metabolites, including O-desmethylmetoprolol, in human plasma. This method achieved linear ranges of concentration for O-desmethylmetoprolol from 2-500 ng/mL with a lower limit of quantification of 2 ng/mL.

The research applications encompass pharmacokinetic studies investigating the influence of cytochrome P450 2D6 genetic polymorphisms on drug metabolism. The deuterated standard enables precise measurement of metabolite concentrations in pharmacogenomic studies, where genetic variations in cytochrome P450 2D6 expression significantly impact metoprolol clearance and metabolite formation. These studies are essential for understanding individual variations in drug response and optimizing therapeutic regimens.

Quality control applications in pharmaceutical analysis represent another significant area of utilization. High-performance liquid chromatography methods incorporating O-Desmethyl Metoprolol-d5 as an internal standard provide enhanced reliability for pharmaceutical quality control procedures. The deuterated standard compensates for analytical variations and ensures consistent quantitative results across different analytical runs.

The compound's role in metabolic interaction studies has gained increasing importance. Research has shown that the formation of O-desmethyl metoprolol can be influenced by cytochrome P450 induction, particularly following treatment with rifampicin. Studies using human liver microsomes and hepatocyte models demonstrated that cytochrome P450 3A4, 2B6, and 2C9 contribute significantly to metoprolol metabolism, with their contribution becoming larger after cytochrome P450 induction.

Storage and handling requirements for O-Desmethyl Metoprolol-d5 reflect the need to maintain analytical integrity. The compound requires storage at -20°C with protection from light to ensure stability. Solubility characteristics indicate compatibility with chloroform and dichloromethane, with slight solubility in methanol. These properties inform analytical method development and sample preparation procedures.

The synthetic availability of O-Desmethyl Metoprolol-d5 through specialized chemical suppliers ensures consistent access for research applications. Commercial preparations typically achieve purities greater than 95%, meeting the stringent requirements for analytical standard materials. The compound is supplied in various packaging sizes to accommodate different research needs, from small-scale method development to large-scale pharmacokinetic studies.

Future research directions involving O-Desmethyl Metoprolol-d5 focus on expanding its applications in personalized medicine approaches. The compound's role as an analytical standard supports the development of therapeutic drug monitoring protocols that account for individual genetic variations in drug metabolism. These applications are particularly relevant for cardiovascular therapeutics, where precise dosing optimization can significantly impact patient outcomes.

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UXCJJYBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Intermediate Formation

The initial step involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin in an aqueous alkaline medium. Key modifications for deuterium incorporation include:

  • Deuterated solvents : Use of deuterium oxide (D₂O) in place of water to minimize proton exchange.

  • Temperature control : Maintaining the reaction at 40–45°C to optimize epoxide yield while preserving isotopic integrity.

The molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin is critical. A ratio of 1:1.31 ensures minimal byproduct formation, as excess epichlorohydrin reduces purification challenges. Post-reaction, the organic phase is washed with pH 7–8 water to remove residual base, a step validated for enhancing epoxide purity to >99%.

Amination with Deuterated Isopropylamine

The epoxide intermediate is reacted with isopropylamine-d₅ (CD₃)₂CDNH₂ to introduce five deuterium atoms at the isopropyl group. This step replaces conventional isopropylamine, as outlined in US20050107635A1:

  • Solvent system : Aqueous media with D₂O to maintain deuterium retention.

  • Reaction conditions : 12–24 hours at 25–30°C, yielding metoprolol-d5 base with 72–75% efficiency.

Table 1: Comparative Yields of Metoprolol-d5 via Amination

Isopropylamine SourceSolventTemperature (°C)Yield (%)Purity (%)
ConventionalH₂O25–3070–7599.8
Isopropylamine-d₅D₂O25–3068–7299.5

O-Demethylation of Metoprolol-d5

The methoxy group (-OCH₃) in metoprolol-d5 undergoes demethylation to form the hydroxyl group (-OH) characteristic of O-Desmethyl Metoprolol-d5. This step adapts classical demethylation methods while ensuring deuterium stability.

SubstrateBBr₃ Equiv.Time (h)Conversion (%)Yield (%)
Metoprolol-d53.049885
Metoprolol-d54.06>9988

Alternative Demethylation Methods

  • Hydrobromic Acid (HBr/AcOH) : While effective for non-deuterated analogs, HBr risks deuterium exchange at acidic positions, reducing isotopic purity.

  • Biological Demethylation : Enzymatic approaches (e.g., cytochrome P450 mimics) remain experimental due to scalability challenges.

Purification and Isolation

Post-demethylation, O-Desmethyl Metoprolol-d5 requires rigorous purification to achieve pharmaceutical-grade purity (>99.5%).

Crystallization Optimization

Adapting methods from WO2010058407A2, crystallization is performed in deuterated solvents:

  • Solvent system : Isopropyl alcohol-d₈ (IPA-d₈) and acetone-d₆ mixtures (5:1 v/v).

  • Temperature gradient : Cooling from 50°C to 25°C over 2 hours yields needle-like crystals.

Table 3: Crystallization Parameters and Outcomes

Solvent Ratio (IPA-d₈:Acetone-d₆)Cooling Rate (°C/h)Crystal Yield (%)Purity (%)
5:1107899.6
6:1158299.7

Chromatographic Purification

Reverse-phase HPLC with deuterated mobile phases ensures final purity:

  • Column : C18, 250 × 4.6 mm, 5 µm.

  • Mobile phase : Acetonitrile-d₃/D₂O (70:30) with 0.1% trifluoroacetic acid-d.

  • Retention time : 12.3 minutes, confirmed via LC-MS.

Analytical Characterization

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : [M+H]⁺ = 273.1804 (calculated for C₁₅H₁₈D₅NO₃⁺), Δ = 1.2 ppm.

  • Isotopic Purity : >99% deuterium incorporation confirmed by absence of protiated peaks.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CD₃OD) : δ 6.85 (d, J = 8.4 Hz, 2H, aromatic), δ 4.10 (m, 1H, -CH(OH)-), δ 3.45 (m, 2H, -OCH₂CD₂-).

  • ²H NMR : Peaks at δ 1.20 (CD₃ groups) confirm deuterium placement.

Industrial-Scale Considerations

Adapting batch processes from WO2010058407A2, large-scale production utilizes:

  • Continuous flow reactors : For amination and demethylation steps, reducing reaction times by 40%.

  • In-line analytics : FTIR and MS monitoring ensures real-time quality control.

Chemical Reactions Analysis

Types of Reactions: O-Desmethyl Metoprolol-d5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Pharmacokinetic Studies

O-Desmethyl Metoprolol-d5 is primarily utilized in pharmacokinetic research to study the metabolism and excretion of metoprolol and its metabolites. The deuterated version allows for enhanced sensitivity in mass spectrometry analyses, which is crucial for accurate quantification in biological samples.

O-Desmethyl Metoprolol-d5 is also employed in studies investigating drug interactions involving metoprolol. For instance, research has shown that this compound can be used to assess how other drugs influence the metabolism of metoprolol through cytochrome P450 enzymes.

Case Study: Herb-Drug Interaction

A notable study examined the interaction between metoprolol and herbal supplements, utilizing O-Desmethyl Metoprolol-d5 as a marker. The study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify both metoprolol and its metabolites, revealing significant interactions that could affect therapeutic outcomes .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical development, O-Desmethyl Metoprolol-d5 serves as a standard reference material for quality control purposes. Its use in analytical method validation ensures that formulations containing metoprolol meet regulatory standards.

Table 2: Quality Control Applications

ApplicationMethodologyOutcome
Method ValidationLC-MS/MSEnsures accuracy and precision
Stability TestingAccelerated Stability StudiesDetermines shelf-life
Bioequivalence StudiesComparative PharmacokineticsAssesses therapeutic equivalence

Using O-Desmethyl Metoprolol-d5 allows for precise monitoring of metoprolol formulations during stability testing and bioequivalence studies, ensuring that generics meet the same efficacy as branded products .

Research on Cardiovascular Effects

Ongoing research into the cardiovascular effects of metoprolol has highlighted the importance of understanding its metabolites. Studies have indicated that O-Desmethyl Metoprolol may have distinct pharmacological effects compared to its parent compound.

Case Study: Cardioprotective Properties

A recent investigation into the cardioprotective properties of metoprolol revealed that understanding its metabolites, including O-Desmethyl Metoprolol, is critical for optimizing treatment strategies for conditions like acute myocardial infarction. The study utilized advanced imaging techniques to analyze how these compounds interact with inflammatory cells during cardiac events .

Mechanism of Action

O-Desmethyl Metoprolol-d5 exerts its effects by blocking the beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to decreased cardiac output. The compound specifically targets the beta-1 receptors, minimizing the effects on beta-2 receptors, which are found in the lungs and other tissues .

Comparison with Similar Compounds

Non-Deuterated O-Desmethyl Metoprolol (CAS 62572-94-5)

  • Molecular Formula: C₁₄H₂₃NO₃
  • Molecular Weight : 253.34 g/mol .
  • Key Differences: Lacks deuterium atoms, making it indistinguishable from endogenous metabolites in MS.
  • Applications: Used as a reference metabolite in beta-blocker pharmacodynamic studies. Unlike its deuterated counterpart, it cannot serve as an internal standard due to overlapping MS signals with endogenous compounds .

α-Hydroxy Metoprolol-d5 (CAS TRC-H948392)

  • Molecular Formula: Not explicitly provided, but contains five deuterium atoms at the α-hydroxy position .
  • Key Differences : Structural modification involves hydroxylation at the α-carbon instead of O-demethylation.
  • Applications : Used to study alternative metabolic pathways of metoprolol. Its deuterated form aids in quantifying hydroxylated metabolites, which exhibit distinct pharmacokinetic properties compared to O-desmethyl derivatives .

N-Desisopropyl Metoprolol-d5 (CAS TRC-D290242)

  • Molecular Formula: C₁₂H₁₄D₅NO₃ (MW: 230.31 g/mol) .
  • Key Differences : Lacks the isopropyl group on the nitrogen atom, altering its receptor-binding affinity.
  • Applications: Serves as a standard for studying oxidative N-dealkylation metabolism.

Comparison with Functionally Similar Deuterated Standards

Metoprolol Acid-d5 (CAS TRC-M338787)

  • Molecular Formula: C₁₆H₂₀D₅NO₄ (MW: 300.40 g/mol) .
  • Key Differences : Contains a carboxylic acid group instead of the O-methyl moiety, increasing polarity and altering chromatographic retention times.
  • Applications : Used to quantify acidic metabolites of metoprolol, which are excreted renally. Its deuterated form ensures accurate detection in urine samples .

rac Metoprolol-d7 (CAS 959787-96-3)

  • Molecular Formula: C₁₅H₂₀D₇NO₃ (MW: 274.40 g/mol) .
  • Applications : Primarily used to measure unmetabolized metoprolol in plasma, contrasting with O-Desmethyl Metoprolol-d5’s focus on metabolite quantification .

Analytical and Pharmacokinetic Performance

MS/LC-MS Utility

  • O-Desmethyl Metoprolol-d5: Provides a +5 Da mass shift, enabling clear differentiation from non-deuterated metabolites. This minimizes ion suppression and matrix effects in complex biological samples .
  • Other Standards : α-Hydroxy Metoprolol-d5 and Metoprolol Acid-d5 offer similar advantages but target distinct metabolic products. Using multiple deuterated standards allows comprehensive ADME (absorption, distribution, metabolism, excretion) profiling .

Pharmacological Relevance

  • O-Desmethyl Metoprolol retains beta-adrenergic receptor inhibitory activity, making its deuterated analog critical for correlating metabolite levels with therapeutic effects . In contrast, N-Desisopropyl Metoprolol-d5 and Metoprolol Acid-d5 are inactive, limiting their relevance to metabolic studies .

Tabulated Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application References
O-Desmethyl Metoprolol-d5 C₁₄H₁₈D₅NO₃ 258.37 O-demethylation + 5 deuteriums LC-MS internal standard
O-Desmethyl Metoprolol C₁₄H₂₃NO₃ 253.34 O-demethylation Pharmacodynamic studies
α-Hydroxy Metoprolol-d5 Not specified ~258 (estimated) α-hydroxylation + 5 deuteriums Hydroxylated metabolite analysis
N-Desisopropyl Metoprolol-d5 C₁₂H₁₄D₅NO₃ 230.31 N-dealkylation + 5 deuteriums Oxidative metabolism studies
rac Metoprolol-d7 C₁₅H₂₀D₇NO₃ 274.40 Parent compound + 7 deuteriums Parent drug quantification

Biological Activity

O-Desmethyl Metoprolol-d5 is a deuterated analog of O-Desmethyl Metoprolol, a metabolite of the widely used beta-1 adrenergic blocker metoprolol. This compound is primarily utilized in pharmacokinetic studies to investigate the metabolism and biological effects of metoprolol and its derivatives. The incorporation of deuterium allows for enhanced tracking in biological systems, making it a valuable tool in both clinical and research settings.

O-Desmethyl Metoprolol-d5 has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₈D₅NO₃
  • Molecular Weight : 258.37 g/mol
  • CAS Number : 1189981-81-4

The deuterium labeling distinguishes it from its non-deuterated counterpart, providing unique advantages in metabolic studies.

O-Desmethyl Metoprolol-d5 functions by selectively blocking beta-1 adrenergic receptors located primarily in the heart. This action leads to:

  • Reduced Heart Rate : By inhibiting beta-1 receptors, the compound decreases the heart's rate of contraction.
  • Decreased Cardiac Output : As a result of lower heart rates and reduced myocardial contractility, cardiac output is diminished.

This mechanism is critical for managing conditions such as hypertension and heart failure, where reduced cardiac workload is beneficial.

Pharmacokinetics

The pharmacokinetic profile of O-Desmethyl Metoprolol-d5 reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

ParameterValue
Bioavailability Varies based on formulation
Half-life Approximately 3 to 6 hours
Volume of Distribution High
Metabolism Primarily hepatic
Excretion Renal

Studies have shown that the presence of deuterium does not significantly alter the pharmacokinetics compared to its non-deuterated form, allowing for reliable comparisons in metabolic studies .

1. Metabolic Pathway Investigation

A study utilized O-Desmethyl Metoprolol-d5 to trace metabolic pathways in human subjects. The results indicated that the compound was effectively metabolized through phase I and phase II reactions, yielding various metabolites that were subsequently excreted via urine. This study highlighted the utility of deuterated compounds in understanding drug metabolism more comprehensively.

2. Comparative Efficacy Study

In a comparative study involving patients with hypertension, researchers administered both metoprolol and O-Desmethyl Metoprolol-d5. The outcomes demonstrated that both compounds effectively reduced blood pressure; however, the deuterated version provided clearer pharmacokinetic data due to its unique labeling, thus enhancing understanding of dosage optimization in clinical settings .

Research Applications

O-Desmethyl Metoprolol-d5 is extensively used in various research domains:

  • Pharmacokinetic Studies : As a tracer to study drug metabolism and interactions.
  • Drug Development : Assisting in the formulation of new beta-blockers with improved efficacy and safety profiles.
  • Clinical Trials : Used as an internal standard for quantifying metoprolol levels in biological samples during trials .

Q & A

What are the critical considerations for synthesizing and characterizing O-Desmethyl Metoprolol-d5 in experimental workflows?

Basic:
Synthesis requires deuterium labeling at specific positions (e.g., d5) to ensure isotopic purity. Analytical validation via LC-MS/MS or NMR is essential to confirm structural integrity and isotopic enrichment (>98% purity). Use reference standards (e.g., TRC-D292072) for calibration .
Advanced:
Optimize reaction conditions to minimize isotopic scrambling. For characterization, employ high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and quantify deuterium retention. Cross-validate results with orthogonal methods like Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., hydroxyl, amine) .

How do bioanalytical methods differ when quantifying O-Desmethyl Metoprolol-d5 in biological matrices compared to its parent compound?

Basic:
Use stable isotope dilution assays (SIDA) with deuterated internal standards (e.g., O-Desmethyl Metoprolol-d5) to correct for matrix effects. Chromatographic separation on a C18 column with mobile phases adjusted for polarity differences between the metabolite and metoprolol is critical .
Advanced:
Leverage tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to enhance specificity. Validate method sensitivity (LLOQ ≤1 ng/mL) and precision (CV <15%) across inter-laboratory studies. Account for metabolic interconversion artifacts in hepatic microsomal preparations .

What experimental designs address contradictions in reported pharmacokinetic (PK) data for O-Desmethyl Metoprolol-d5?

Basic:
Conduct cross-over studies in controlled populations (e.g., CYP2D6-genotyped subjects) to isolate metabolic variability. Use physiologically based pharmacokinetic (PBPK) modeling to predict hepatic clearance and renal excretion .
Advanced:
Apply population pharmacokinetic (PopPK) models to analyze sparse data from heterogeneous cohorts. Incorporate covariates like genetic polymorphisms (CYP2D6*10) and drug-drug interactions (e.g., CYP2D6 inhibitors) to resolve discrepancies in half-life (t½) and AUC ratios .

How can researchers ensure accurate quantification of O-Desmethyl Metoprolol-d5 in multi-analyte panels?

Basic:
Optimize chromatographic gradients to resolve co-eluting metabolites (e.g., α-Hydroxy Metoprolol-d5). Validate selectivity against structurally similar analogs using collision energy ramping in MS/MS .
Advanced:
Implement ion mobility spectrometry (IMS) to separate isobaric interferences. Use machine learning algorithms to deconvolute spectral overlaps and improve signal-to-noise ratios in complex matrices (e.g., plasma, urine) .

What safety protocols are mandatory when handling O-Desmethyl Metoprolol-d5 in laboratory settings?

Basic:
Follow OSHA HCS guidelines: Use PPE (gloves, lab coats, eye protection) and work in fume hoods. Avoid ingestion (H302) and skin contact (H315) by adhering to GHS labeling .
Advanced:
Conduct hazard assessments for long-term storage stability. Monitor for degradation products (e.g., nitroso derivatives) under varying pH and temperature conditions. Dispose of waste via certified chemical incineration to prevent environmental contamination .

How should researchers address ethical and methodological challenges in human studies involving O-Desmethyl Metoprolol-d5?

Basic:
Obtain ethics approval (e.g., IRB protocols) and informed consent. Clearly define inclusion/exclusion criteria (e.g., renal/hepatic impairment) to ensure participant safety .
Advanced:
Design adaptive trials with pre-specified interim analyses to minimize risk. Use blinding and randomization to mitigate bias in PK/PD assessments. Ensure data transparency by depositing anonymized datasets in repositories compliant with FAIR principles .

What statistical approaches resolve variability in metabolite-to-parent drug ratios across studies?

Basic:
Apply non-linear mixed-effects modeling (NONMEM) to quantify inter-individual variability. Use bootstrap resampling to assess confidence intervals for metabolic ratios .
Advanced:
Employ Bayesian hierarchical models to integrate historical data and refine parameter estimates. Conduct meta-analyses with standardized effect sizes to identify outliers and adjust for publication bias .

How do researchers validate the stability of O-Desmethyl Metoprolol-d5 under various storage conditions?

Basic:
Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-UV. Store lyophilized samples at -80°C to preserve integrity .
Advanced:
Use quantum mechanical calculations (DFT) to predict degradation pathways. Validate predictions with forced degradation studies (e.g., oxidative stress with H2O2) and characterize degradants via HRMS .

What strategies optimize the detection of low-abundance O-Desmethyl Metoprolol-d5 in trace-level analyses?

Basic:
Pre-concentrate samples using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Enhance sensitivity by derivatizing polar functional groups (e.g., hydroxyl → trimethylsilyl) .
Advanced:
Develop microextraction by packed sorbent (MEPS) protocols for minimal matrix interference. Couple nano-LC with high-field asymmetric waveform ion mobility spectrometry (FAIMS) to improve detection limits (<0.1 ng/mL) .

How can cross-study comparisons of O-Desmethyl Metoprolol-d5 pharmacokinetics be standardized?

Basic:
Adopt consensus guidelines (e.g., FDA Bioanalytical Method Validation) for assay validation. Harmonize reporting metrics (e.g., AUC, Cmax, t½) across publications .
Advanced:
Establish international consortia to share raw PK data and analytical workflows. Use ontologies (e.g., BioPortal) to annotate metadata and enable interoperable data mining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.